molecular formula C12H12ClF2NO2 B6241653 2-chloro-4,5-difluoro-N-[(oxolan-2-yl)methyl]benzamide CAS No. 692269-75-3

2-chloro-4,5-difluoro-N-[(oxolan-2-yl)methyl]benzamide

Cat. No.: B6241653
CAS No.: 692269-75-3
M. Wt: 275.7
InChI Key:
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Description

2-chloro-4,5-difluoro-N-[(oxolan-2-yl)methyl]benzamide is a chemical compound with the molecular formula C12H12ClF2NO2 and a molecular weight of 275.68 g/mol . This compound is characterized by the presence of chloro, difluoro, and oxolan-2-yl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,5-difluoro-N-[(oxolan-2-yl)methyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4,5-difluorobenzoyl chloride and oxolan-2-ylmethanamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine.

    Reaction Steps: The benzoyl chloride derivative undergoes nucleophilic substitution with oxolan-2-ylmethanamine to form the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimization of Reaction Conditions: Optimizing reaction conditions to maximize yield and purity, including temperature control, pressure adjustments, and the use of efficient mixing techniques.

    Purification Processes: Employing purification processes such as recrystallization, distillation, or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,5-difluoro-N-[(oxolan-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and difluoro groups can participate in substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or other derivatives.

Scientific Research Applications

2-chloro-4,5-difluoro-N-[(oxolan-2-yl)methyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-4,5-difluoro-N-[(oxolan-2-yl)methyl]benzamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4,5-difluorobenzamide: Lacks the oxolan-2-yl group.

    4,5-difluoro-N-[(oxolan-2-yl)methyl]benzamide: Lacks the chloro group.

    2-chloro-N-[(oxolan-2-yl)methyl]benzamide: Lacks the difluoro groups.

Properties

CAS No.

692269-75-3

Molecular Formula

C12H12ClF2NO2

Molecular Weight

275.7

Purity

95

Origin of Product

United States

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